molecular formula C10H8N2O3 B1343705 Methyl 3-formyl-1H-indazole-7-carboxylate CAS No. 898747-28-9

Methyl 3-formyl-1H-indazole-7-carboxylate

Cat. No. B1343705
CAS RN: 898747-28-9
M. Wt: 204.18 g/mol
InChI Key: HVPVQYHYAQLCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a chemical compound that belongs to the indazole class. It has a molecular weight of 204.18 g/mol. It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of indazoles, the class to which this compound belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-7-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Indole Derivatives

“Methyl 3-formyl-1H-indazole-7-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Anticancer Applications

Indazole-containing heterocyclic compounds, including “Methyl 3-formyl-1H-indazole-7-carboxylate”, have been used in the development of anticancer drugs . For example, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .

Antihypertensive Applications

Indazole-containing compounds are also used as antihypertensive agents . The unique structure of “Methyl 3-formyl-1H-indazole-7-carboxylate” could potentially be leveraged in the development of new antihypertensive drugs .

Antidepressant Applications

“Methyl 3-formyl-1H-indazole-7-carboxylate” could be used in the synthesis of antidepressant drugs . The indazole structural motif is present in several recently marketed drugs .

Anti-inflammatory Applications

Indazole-containing compounds have been used in the development of anti-inflammatory drugs . The unique structure of “Methyl 3-formyl-1H-indazole-7-carboxylate” could potentially be leveraged in the development of new anti-inflammatory drugs .

Antibacterial Applications

“Methyl 3-formyl-1H-indazole-7-carboxylate” could be used in the synthesis of antibacterial drugs . The indazole structural motif is present in several recently marketed drugs .

Drug Discovery

“Methyl 3-formyl-1H-indazole-7-carboxylate” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis.

Material Synthesis

“Methyl 3-formyl-1H-indazole-7-carboxylate” can also be used in material synthesis. Its unique structure and properties make it a valuable compound in the development of new materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335, and the precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

methyl 3-formyl-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPVQYHYAQLCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-1H-indazole-7-carboxylate

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